

A Comprehensive Technical Guide to the Spectroscopic Data of 3-Phenanthrol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenanthrol**

Cat. No.: **B023604**

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This guide provides an in-depth analysis of the spectroscopic data for **3-Phenanthrol** (also known as 3-hydroxyphenanthrene), a metabolite of phenanthrene.^{[1][2]} The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both quantitative data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For **3-Phenanthrol**, both ¹H and ¹³C NMR data provide critical insights into its carbon-hydrogen framework.

The ¹H NMR spectrum reveals information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **3-Phenanthrol**

Chemical Shift (δ) in ppm	Description
8.53 - 8.48	Multiplet
8.02 - 8.01	Multiplet
7.88 - 7.77	Multiplet
7.68 - 7.55	Multiplet
7.17 - 7.14	Multiplet

Data sourced from PubChem CID 95724.[\[3\]](#)

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Phenanthrol**

Chemical Shift (δ) in ppm

154.32

132.43

131.89

130.30

129.53

128.54

126.82

126.75

126.55

126.19

124.59

122.74

116.68

106.95

Data sourced from PubChem CID 95724.[\[3\]](#)

The following protocol outlines the typical procedure for acquiring NMR spectra of a solid sample like **3-Phenanthrol**.

- Sample Preparation: A small quantity of **3-Phenanthrol** is dissolved in a deuterated solvent. For the data presented, Chloroform-d (CDCl_3) was used.[\[3\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[\[4\]](#)
- Instrumentation: The spectra were acquired on a JEOL spectrometer.[\[3\]](#) The ^1H NMR spectrum was recorded at a frequency of 400 MHz, and the ^{13}C NMR spectrum was recorded at 100.54 MHz.[\[3\]](#)

- Data Acquisition: The prepared sample in an NMR tube is placed into the spectrometer's magnet. For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope (1.1%), multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.[5][6]
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of **3-Phenanthrol** is characterized by absorption bands corresponding to its hydroxyl and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for **3-Phenanthrol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3600	O-H Stretch (free)	Phenolic Hydroxyl
3500-3200	O-H Stretch (H-bonded)	Phenolic Hydroxyl
3100-3000	C-H Stretch	Aromatic Ring
1600-1450	C=C Stretch	Aromatic Ring
~1200	C-O Stretch	Phenolic Ether
900-675	C-H Bending (out-of-plane)	Aromatic Ring

Note: The specific peak values for **3-Phenanthrol** were not available. The data presented are typical ranges for the functional groups present in the molecule.[7][8]

The provided data was obtained using the KBr wafer (or disc) technique.[3]

- Sample Preparation: Approximately 1-2 mg of solid **3-Phenanthrol** is finely ground in an agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

powder is added and thoroughly mixed with the sample.[9]

- Disc Formation: The mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[9][10] The transparency is crucial to allow infrared radiation to pass through.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π -electron systems, such as the aromatic rings in **3-Phenanthrol**.

The UV-Vis spectrum of **3-Phenanthrol** is expected to show absorptions characteristic of its extended aromatic system. The presence of the hydroxyl group can also influence the absorption maxima. While a specific spectrum for **3-Phenanthrol** is not readily available, data from similar compounds like phenol and other phenanthrene derivatives allow for an educated prediction.[11]

Table 4: Expected UV-Vis Absorption Maxima (λ_{max}) for **3-Phenanthrol**

Expected λ_{max} Range (nm)	Transition Type	Chromophore
~250 - 280	$\pi \rightarrow \pi$	Phenanthrene Ring System
~300 - 350	$\pi \rightarrow \pi$	Extended Conjugation

Note: These are estimated values. Phenol exhibits a λ_{max} at 275 nm.[12] The extended conjugation in the phenanthrene structure is expected to cause a bathochromic (red) shift to longer wavelengths compared to simpler aromatic compounds like benzene, which shows primary bands around 184 nm and 204 nm, and a secondary band at 255 nm.[13]

The standard procedure for obtaining a UV-Vis spectrum is as follows:

- Solvent Selection: A solvent that does not absorb in the UV-Vis region of interest must be chosen. Common solvents include ethanol, methanol, cyclohexane, and water.[14]
- Sample Preparation: A dilute solution of **3-Phenanthrol** is prepared by dissolving a precisely weighed amount of the compound in the chosen solvent to a known volume.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[15]
- Data Acquisition: A cuvette filled with the pure solvent is placed in the reference beam path to serve as a blank. An identical cuvette containing the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance at each wavelength. The absorbance of the blank is automatically subtracted from the sample's absorbance.[15]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Phenanthrol**.

General Workflow for Spectroscopic Analysis of 3-Phenanthrol

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Caption: Workflow for the spectroscopic analysis of **3-Phenanthrol**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 3-Phenanthrol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023604#spectroscopic-data-of-3-phenanthrol-nmr-ir-uv-vis>

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